molecular formula C18H30N2O8S2 B13713614 MHBMA-d6

MHBMA-d6

Cat. No.: B13713614
M. Wt: 478.6 g/mol
InChI Key: IEWINGYEAUEHJQ-XDBRDGETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Monohydroxybutenyl mercapturic acid-d6 (MHBMA-d6) is a deuterated analog of monohydroxybutenyl mercapturic acid, a metabolite of 1,3-butadiene. This compound is primarily used as a biomarker in scientific research to study exposure to 1,3-butadiene, a known human carcinogen found in cigarette smoke, automobile exhaust, and industrial emissions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of monohydroxybutenyl mercapturic acid-d6 involves the reaction of deuterated 1,3-butadiene with glutathione, followed by enzymatic conversion to the mercapturic acid form. The reaction conditions typically include a controlled environment with specific temperature and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of monohydroxybutenyl mercapturic acid-d6 is not widely reported, as it is primarily used for research purposes. the general approach involves large-scale synthesis using deuterated precursors and purification through high-performance liquid chromatography (HPLC) to achieve the desired purity and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

Monohydroxybutenyl mercapturic acid-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of monohydroxybutenyl mercapturic acid-d6, which are used in further research and analysis .

Mechanism of Action

Monohydroxybutenyl mercapturic acid-d6 exerts its effects by mimicking the behavior of monohydroxybutenyl mercapturic acid in biological systems. It is metabolized through the same pathways, allowing researchers to trace and quantify the exposure to 1,3-butadiene. The molecular targets include enzymes involved in the detoxification of 1,3-butadiene, such as glutathione S-transferase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Monohydroxybutenyl mercapturic acid-d6 is unique due to its deuterated nature, which provides distinct advantages in mass spectrometry analysis. The deuterium atoms enhance the accuracy and precision of quantification, making it a valuable tool in research .

Properties

Molecular Formula

C18H30N2O8S2

Molecular Weight

478.6 g/mol

IUPAC Name

(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-1-hydroxybut-3-en-2-yl)sulfanylpropanoic acid;(2R)-2-acetamido-3-(1,1,2,3,4,4-hexadeuterio-2-hydroxybut-3-enyl)sulfanylpropanoic acid

InChI

InChI=1S/2C9H15NO4S/c1-3-7(12)4-15-5-8(9(13)14)10-6(2)11;1-3-7(4-11)15-5-8(9(13)14)10-6(2)12/h3,7-8,12H,1,4-5H2,2H3,(H,10,11)(H,13,14);3,7-8,11H,1,4-5H2,2H3,(H,10,12)(H,13,14)/t2*7?,8-/m00/s1/i2*1D2,3D,4D2,7D

InChI Key

IEWINGYEAUEHJQ-XDBRDGETSA-N

Isomeric SMILES

[2H]C(=C([2H])C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)O)[2H].[2H]C(=C([2H])C([2H])(C([2H])([2H])O)SC[C@@H](C(=O)O)NC(=O)C)[2H]

Canonical SMILES

CC(=O)NC(CSCC(C=C)O)C(=O)O.CC(=O)NC(CSC(CO)C=C)C(=O)O

Origin of Product

United States

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